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Compound of Interest

Compound Name: 5-Nitrocinnoline

Cat. No.: B3350679

An important note to the reader: This guide provides a comprehensive analysis of 5-
Nitroquinoline. The initial intent was to offer a comparative study between 5-Nitrocinnoline
and 5-Nitroquinoline. However, an extensive search of scientific literature and chemical
databases revealed a significant lack of available data for 5-Nitrocinnoline. This compound
does not appear to be well-characterized, and as such, a direct, data-driven comparison is not
feasible at this time. Therefore, this guide will focus exclusively on the well-documented
properties and activities of 5-Nitroquinoline, a compound of significant interest to researchers in
medicinal chemistry and drug development.

Introduction to 5-Nitroquinoline

5-Nitroquinoline is an aromatic heterocyclic compound derived from quinoline by the
substitution of a nitro group at the 5-position. The quinoline scaffold itself is a key structural
motif in a wide range of biologically active compounds, and the introduction of a nitro group can
significantly modulate its electronic properties and biological activity. This guide provides a
detailed overview of the physicochemical properties, synthesis, biological activities, and
experimental protocols related to 5-Nitroquinoline, serving as a valuable resource for
researchers and drug development professionals.

Physicochemical Properties

5-Nitroquinoline is a white to light yellow crystalline powder.[1] A summary of its key
physicochemical properties is presented in the table below.
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Property Value Reference
Molecular Formula CoHeN202 [1112]
Molecular Weight 174.16 g/mol [1][2]
Melting Point 71-73°C [11[3]
Boiling Point 323.1£17.0 °C at 760 mmHg [3]

Water Solubility Slightly soluble [1]

LogP 1.9 (2]

pKa 2.80+0.12 [1]
Appearance White to light yellow crystal 0]

powder

Synthesis of 5-Nitroquinoline

The most common method for the synthesis of 5-Nitroquinoline is the direct nitration of
qguinoline. This reaction typically yields a mixture of 5-Nitroquinoline and 8-Nitroquinoline, which
then requires separation.

Experimental Protocol: Nitration of Quinoline

Materials:

e Quinoline

o Concentrated Sulfuric Acid (H2S0Oa4)

e Concentrated Nitric Acid (HNOs, 65%)
e Ice

e Sodium Carbonate (NazCOs)

e Dichloromethane (DCM)
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e Anhydrous Sodium Sulfate (NazSOa)

Procedure:

To 1 equivalent of quinoline, slowly add pure sulfuric acid at 0 °C with stirring.[1]

o Subsequently, add 3 equivalents of 65% nitric acid dropwise to the mixture.[1]

« Stir the reaction mixture at room temperature for 1 hour.[1]

e Upon completion, pour the reaction mixture into ice water.[1]

» Neutralize the solution to a neutral pH with sodium carbonate.[1]

o Extract the aqueous mixture twice with dichloromethane.[1]

» Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]

o Evaporate the solvent under vacuum to obtain a mixture of 5-Nitroquinoline and 8-
Nitroquinoline.[1]

Purification: The separation of 5-Nitroquinoline from the 8-nitro isomer can be achieved by
fractional crystallization or chromatography.[1][4] One patented method involves the selective
formation of the 5-nitroquinoline hydrohalide salt in a solvent mixture containing N,N-
dimethylformamide (DMF) and water, which allows for its selective precipitation.[5]

Fig. 1: Synthesis workflow for 5-Nitroquinoline.

Spectroscopic Data

'H NMR Spectroscopy

« 'H NMR (200 MHz, CDCls) &: 7.61-7.68 (m, 1H), 7.76-7.85 (m, 1H), 8.36-8.45 (m, 2H), 8.98-
9.04 (m, 2H).[1]

3C NMR Spectroscopy

e 13C NMR (50 MHz, CDCls) &: 121.2 (C), 123.9 (CH), 124.6 (CH), 127.5 (CH), 131.9 (CH),
136.6 (CH), 145.5 (C), 148.2 (C), 151.6 (C).[1]
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Infrared (IR) Spectroscopy

o FTIR spectra of 5-Nitroquinoline are available in various databases, typically showing
characteristic peaks for the aromatic C-H, C=C, C=N, and N-O stretching vibrations.[2]

UV-Vis Spectroscopy

o UV-Vis absorption spectra of nitroquinolines show characteristic absorption bands.[6] The
exact wavelengths and molar absorptivities are dependent on the solvent used.

Biological Activities

5-Nitroquinoline and its derivatives have demonstrated a range of biological activities, most
notably as anticancer and antimicrobial agents. The nitro group is a key pharmacophore that
can be bioreduced in hypoxic environments, a characteristic of many solid tumors, leading to
the formation of cytotoxic reactive species.

Anticancer Activity

Derivatives of 5-nitroquinoline have shown significant cytotoxic effects against various cancer
cell lines. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be more potent
than the well-known anticancer agent clioquinol.[7] The cytotoxic potency of 4-alkylamino-5-
nitroquinoline drugs is enhanced under hypoxic conditions.[3]

Compound Cell Line ICs0 (M) Reference
8-hydroxy-5- .
) o Raji (lymphoma) 0.438 [7]
nitroquinoline
HL60 (leukemia) Varies [7]
DHL-4 (lymphoma) Varies [7]
A2780 (ovarian) Varies [7]
Panc-1 (pancreatic) Varies [7]

Experimental Protocol: MTT Assay for Cytotoxicity
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The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity.

o Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to
adhere overnight.

e Compound Treatment: Treat the cells with various concentrations of 5-Nitroquinoline or its
derivatives for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals by viable cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570
nm) using a microplate reader.

e |Cso Calculation: The half-maximal inhibitory concentration (ICso) is calculated by plotting the
percentage of cell viability against the compound concentration.

Antimicrobial Activity

5-Nitroquinoline derivatives have also been investigated for their antimicrobial properties. The
mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the
generation of reactive oxygen species.

Compound/Derivati

Organism MIC (pg/mL) Reference
ve
Various quinoline Staphylococcus ]
o Varies [8]

derivatives aureus
Escherichia coli Varies [8]
Pseudomonas ]

. Varies [8]
aeruginosa
Candida albicans Varies [8]
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Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism.

e Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

» Serial Dilution: Prepare a series of twofold dilutions of the 5-Nitroquinoline derivative in a
liquid growth medium in a 96-well plate.

 Inoculation: Inoculate each well with the standardized microbial suspension.

 Incubation: Incubate the plate under appropriate conditions (temperature and time) for the
specific microorganism.

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanism of Action

The biological effects of nitroaromatic compounds like 5-Nitroquinoline are often linked to their
ability to generate reactive oxygen species (ROS) and nitric oxide (NO).

e ROS Generation: The nitro group can undergo enzymatic reduction, particularly under
hypoxic conditions, to form a nitro anion radical. This radical can then react with molecular
oxygen to produce superoxide radicals and other ROS, leading to oxidative stress and cell
death.[7]

 Nitric Oxide Signaling: The nitro group can also be a source of nitric oxide (NO), a key
signaling molecule involved in various physiological and pathological processes, including
vasodilation, neurotransmission, and immune responses.[9][10] Dysregulation of NO
signaling is implicated in cancer progression.[11] The ability of 5-Nitroquinoline to modulate
NO pathways could contribute to its anticancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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